molecular formula C12H10F2O B11897725 1-(Difluoromethoxy)-4-methylnaphthalene

1-(Difluoromethoxy)-4-methylnaphthalene

Cat. No.: B11897725
M. Wt: 208.20 g/mol
InChI Key: QZHXSTZHTRKSRE-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-methylnaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-methylnaphthalene typically involves the introduction of the difluoromethoxy group onto a naphthalene ring. One common method is the reaction of 4-methylnaphthol with difluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent and reaction temperature are critical factors that influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-4-methylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

1-(Difluoromethoxy)-4-methylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-2-methylnaphthalene
  • 1-(Difluoromethoxy)-3-methylnaphthalene
  • 1-(Difluoromethoxy)-4-ethylnaphthalene

Uniqueness: 1-(Difluoromethoxy)-4-methylnaphthalene is unique due to the specific positioning of the difluoromethoxy and methyl groups on the naphthalene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethoxy)-4-methylnaphthalene

InChI

InChI=1S/C12H10F2O/c1-8-6-7-11(15-12(13)14)10-5-3-2-4-9(8)10/h2-7,12H,1H3

InChI Key

QZHXSTZHTRKSRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)OC(F)F

Origin of Product

United States

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